B1578186 Ascaphin-4

Ascaphin-4

Cat. No.: B1578186
Attention: For research use only. Not for human or veterinary use.
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Description

Ascaphin-4 is a cationic, amphiphilic α-helical antimicrobial peptide (AMP) isolated from the skin secretions of the tailed frog species Ascaphus truei and Ascaphus montanus. These peptides play a critical role in innate immune defense, exhibiting broad-spectrum antimicrobial activity against bacteria, fungi, and protozoa. Structurally, this compound is characterized by a 19-amino acid sequence with an amino acid substitution (Ala19→Ser) in the inland range (A. montanus) compared to the coastal range (A. truei). This substitution reflects evolutionary divergence between the two species.

Properties

bioactivity

Antibacterial

sequence

GFKDWIKGAAKKLIKTVAANIANQ

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison with Other Ascaphins

The ascaphin family comprises multiple paralogs (e.g., ascaphin-1, -3, -5, -7) derived from gene duplication events. Key structural differences are summarized below:

Peptide Amino Acid Substitution Source Species Key Feature
Ascaphin-1 Ala12→Glu A. montanus Increased negative charge
Ascaphin-3 Asp4→Glu A. montanus Enhanced amphiphilicity
Ascaphin-4 Ala19→Ser A. montanus C-terminal polarity shift
Ascaphin-5 Lys12→Thr A. montanus Reduced cationic character
Ascaphin-7 Gly8→Ser, Ser20→Asn A. montanus Dual substitutions

Data sourced from peptidomic analyses of *A. truei and A. montanus skin secretions.*

For example, the Ala19→Ser substitution in this compound introduces a polar residue at the C-terminus, which may affect pore-forming efficiency.

Functional Comparison with Non-Ascaphin Peptides

2.2.1 Scorpion Venom Peptides (Pandinin-1 and Opistoporin-1)
Parameter This compound Pandinin-1 Opistoporin-1
Length (AA) 19 24 23
Net Charge +3 +5 +4
Key Residues Gly8, Ser19 Leu10, Lys18 Trp3, Arg14
Antimicrobial Target Gram-negative bacteria Gram-positive bacteria Protozoa
Mechanism Membrane disruption Membrane lysis Apoptosis induction

Sources: Comparative studies on amphibian and scorpion AMPs.

While this compound and scorpion peptides adopt α-helical conformations, their residue composition dictates target specificity. Scorpion peptides often incorporate aromatic residues (e.g., Trp3 in opistoporin-1) for deeper membrane penetration, whereas this compound relies on cationic residues for electrostatic interactions.

2.2.2 Ranid Frog Peptides (Brevinin-1 and Ranatuerin-2)

Brevinin-1 and ranatuerin-2 from Rana species exhibit functional overlap with ascaphins but differ structurally:

Feature This compound Brevinin-1 Ranatuerin-2
C-terminal Motif Linear Cysteine-stabilized Disulfide-bonded
Helicity α-helical (100%) α-helical (70%) β-sheet (30%)
Antifungal Activity Moderate High Low
Hemolytic Activity Low High Moderate

Data from comparative peptidomic studies on *Rana and Ascaphus.*

This compound’s linear structure and full helicity likely reduce hemolytic activity compared to disulfide-rich ranid peptides, making it a safer candidate for therapeutic development.

Research Findings and Implications

  • Evolutionary Divergence: Amino acid substitutions in ascaphins correlate with speciation events in Ascaphus, supporting their use as molecular markers.
  • Therapeutic Potential: this compound’s low hemolytic activity and moderate antifungal efficacy highlight its suitability for antibiotic design.
  • Mechanistic Limitations : Unlike pandinin-1, this compound lacks residues for intracellular targeting, restricting its scope to membrane-disruption strategies.

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